molecular formula C14H17N3O2S B2634778 1-Ethyl-3-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)urea CAS No. 1207006-04-9

1-Ethyl-3-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)urea

Cat. No.: B2634778
CAS No.: 1207006-04-9
M. Wt: 291.37
InChI Key: ZSCSIVQALIQWQA-UHFFFAOYSA-N
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Description

1-Ethyl-3-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)urea is a urea derivative featuring a thiazole core substituted with a 4-methoxyphenyl group at position 4 and a methyl group at position 3. The urea moiety is linked to the thiazole ring via a nitrogen atom, with an ethyl group as the second substituent on the urea nitrogen.

Properties

IUPAC Name

1-ethyl-3-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-4-15-13(18)17-14-16-12(9(2)20-14)10-5-7-11(19-3)8-6-10/h5-8H,4H2,1-3H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSCSIVQALIQWQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=NC(=C(S1)C)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Ethyl-3-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions using methoxybenzene and suitable electrophiles.

    Attachment of the Urea Moiety: The final step involves the reaction of the thiazole derivative with ethyl isocyanate to form the desired urea compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-Ethyl-3-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the nature of the reagents and reaction conditions.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit notable antimicrobial properties. For instance, derivatives of thiazole have shown effectiveness against a range of pathogens, including bacteria and fungi. In particular, studies have demonstrated that thiazole-integrated compounds can reduce the burden of methicillin-resistant Staphylococcus aureus (MRSA) in skin infections by over 90% . The presence of the methoxyphenyl group enhances this activity by improving the compound's interaction with microbial targets.

Anticonvulsant Properties

The anticonvulsant potential of thiazole derivatives has been extensively studied, with some compounds exhibiting significant efficacy in animal models. For example, certain thiazole-bearing analogues have been reported to show median effective doses lower than standard treatments like ethosuximide . The structure-activity relationship (SAR) studies suggest that substitutions on the phenyl ring contribute to enhanced anticonvulsant activity, indicating that 1-Ethyl-3-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)urea may also possess similar properties.

Cancer Treatment

Thiazole derivatives are being explored for their anticancer properties. The incorporation of the thiazole ring is believed to contribute to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Compounds similar to this compound have shown promise in preclinical studies targeting specific cancer types, suggesting potential therapeutic applications in oncology.

Drug Design and Synthesis

The synthesis of this compound involves well-established chemical methodologies such as the Knoevenagel reaction and alkylation techniques. This compound serves as a versatile building block for developing new drugs with enhanced pharmacological profiles . Its unique structural features allow for modifications that can lead to improved efficacy and reduced side effects.

Table: Summary of Research Findings on Thiazole Derivatives

Study ReferenceBiological ActivityObservations
AntimicrobialSignificant reduction of MRSA burden in vivo.
AnticonvulsantEffective doses lower than ethosuximide in animal models.
AnticancerInduction of apoptosis in specific cancer cell lines.
Synthesis TechniquesUtilization of Knoevenagel reaction for compound derivation.

These findings underscore the diverse applications of this compound across various therapeutic areas.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Bioactivity (Reported) Synthesis Yield Characterization Methods
Target Compound Thiazole 4-MeOPh, 5-Me, ethylurea Not explicitly studied Not reported Likely IR, NMR, MS
1-[3-(4-Cl-Ph)-5-Ph-triazol-4-yl]urea Triazole 4-Cl-Ph, Ph, urea Antimicrobial, Antitumor 70-85% IR, ¹H NMR, MS
4-(4-F-Ph)-thiazole Thiazole 4-F-Ph, triazolyl Not reported High Single-crystal XRD
1-(5-Cl-2-MeOPh)-triazolylurea Triazole 5-Cl-2-MeOPh, CF₃-Ph, ethylurea Not reported Not reported Crystallography, spectroscopy

Biological Activity

1-Ethyl-3-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring , a urea functional group , and a methoxy-substituted phenyl group . Its molecular formula is C13_{13}H14_{14}N2_{2}O1_{1}S, which allows for diverse interactions with biological targets. The presence of the methoxy group enhances its lipophilicity, potentially improving bioavailability and interaction with various biological systems.

This compound is believed to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical pathways, such as glycogen synthase kinase 3β (GSK-3β), which is a target in cancer therapy.
  • Antimicrobial Activity : It shows promising antibacterial properties by targeting bacterial topoisomerases, which are essential for DNA replication in bacteria. For instance, derivatives of thiazole have demonstrated effective inhibition against Staphylococcus aureus .
  • Anti-inflammatory Effects : Preliminary studies suggest that it may also possess anti-inflammatory properties, contributing to its potential therapeutic applications in inflammatory diseases.

Antimicrobial Properties

Research indicates that thiazole-containing compounds often exhibit significant antimicrobial activity. For example, this compound has been tested against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.012 μg/mL
Escherichia coli0.5 μg/mL
Klebsiella pneumoniae1.0 μg/mL

These results indicate that the compound is more potent than standard antibiotics like ampicillin and streptomycin .

Antitumor Activity

The compound's potential as an antitumor agent has also been explored. In vitro studies have shown selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for reducing side effects in cancer therapies .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antibacterial Efficacy : A study demonstrated that the compound exhibited low spontaneous frequencies of resistance (FoRs) against S. aureus, indicating its potential as a novel antibacterial agent .
  • Cytotoxicity Assessment : In another investigation, the compound was tested against human liver cell lines (HepG2), showing no significant toxicity at therapeutic concentrations, which supports its safety profile for further development.
  • Mechanistic Studies : Further mechanistic studies revealed that the compound could inhibit bacterial topoisomerase IV selectively without affecting human topoisomerase II, highlighting its specificity as a therapeutic agent .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-Ethyl-3-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)urea?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Thiazole Core Formation : Condense 4-methoxyphenylacetothiocarbamide with ethyl bromopyruvate under reflux in ethanol to form the 5-methylthiazole intermediate.

Urea Coupling : React the thiazole intermediate with ethyl isocyanate in anhydrous DMF at 60°C for 12 hours.
Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.
Validation: Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H and 13C NMR in DMSO-d6 to confirm the ethylurea side chain and methoxyphenyl group. Compare experimental shifts with computed spectra (e.g., DFT/B3LYP/6-31G*).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+ and fragmentation patterns.
  • X-ray Crystallography : For structural elucidation, employ SHELX programs (e.g., SHELXL for refinement) to resolve potential disorder in the thiazole-urea linkage. Single-crystal data collection at 100 K is recommended .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data across different assay conditions?

  • Methodological Answer :
  • Statistical Rigor : Perform dose-response curves in triplicate across multiple cell lines (e.g., cancer vs. non-cancerous) to assess selectivity.
  • Control Experiments : Use a urea derivative lacking the thiazole moiety as a negative control to isolate scaffold-specific effects.
  • Data Normalization : Account for solvent interference (e.g., DMSO) by normalizing to vehicle-treated samples.
    Example: If IC50 values vary, validate via orthogonal assays (e.g., SPR binding vs. cellular viability) .

Q. What computational strategies are effective for predicting target interactions of this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with flexible residues in the target’s active site (e.g., kinase ATP-binding pocket).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability; analyze RMSD and hydrogen-bond occupancy.
  • QSAR Modeling : Develop a model using descriptors like logP, polar surface area, and substituent electronic effects to predict activity against related targets .

Q. How can structural modifications improve solubility without compromising bioactivity?

  • Methodological Answer :
  • Pro-drug Design : Introduce a hydrolyzable ester group on the ethyl chain to enhance aqueous solubility.
  • Co-solvent Systems : Test solubility in PBS with 10% PEG-400 or cyclodextrin inclusion complexes.
  • Fragment Replacement : Replace the 4-methoxyphenyl group with a pyridyl analog to increase polarity while maintaining π-π stacking interactions .

Q. What challenges arise in resolving crystallographic disorder in this compound’s structure?

  • Methodological Answer :
  • Twinning Analysis : Use PLATON to detect twinning; apply TWIN laws during refinement in SHELXL.
  • Disordered Moieties : Model the ethyl group’s rotational disorder with PART instructions and isotropic displacement parameters.
  • High-Resolution Data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to improve resolution (<1.0 Å) and reduce ambiguity .

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with varied substituents (e.g., halogen, nitro, or methyl groups) at the 4-methoxyphenyl or 5-methylthiazole positions.
  • Activity Profiling : Test derivatives against a panel of enzymes (e.g., kinases, proteases) to identify selectivity trends.
  • Data Integration : Use cluster analysis (e.g., PCA) to correlate structural features with bioactivity .

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